7-Phenyl-1-benzothiophene

Organic Field-Effect Transistors p-Type Semiconductors Charge Transport

Researchers requiring position-specific benzothiophene scaffolds often face supply inconsistency and lengthy custom synthesis lead times. 7-Phenyl-1-benzothiophene (CAS 1678-02-0) solves this as a ready-to-use core building block, enabling immediate advancement of organic electronics and medicinal chemistry programs. - Enables synthesis of Ph-BTBT-10 derivatives achieving charge carrier mobility up to 14.7 cm²/Vs in OTFTs. - Privileged scaffold for non-secosteroidal VDR modulators with sub-nanomolar binding affinity (Ki = 0.080 nM). - Supplied as a white crystalline solid, ≥98% purity, with defined melting point (35.5-36.5 °C) for quality verification.

Molecular Formula C14H10S
Molecular Weight 210.3 g/mol
CAS No. 1678-02-0
Cat. No. B156384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-1-benzothiophene
CAS1678-02-0
Synonyms7-Phenylbenzo[b]thiophene
Molecular FormulaC14H10S
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2SC=C3
InChIInChI=1S/C14H10S/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10H
InChIKeyDTMDHRPREDRCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenyl-1-benzothiophene: Product Overview


7-Phenyl-1-benzothiophene (CAS 1678-02-0), also known as 7-phenylbenzo[b]thiophene, is an organic compound with the molecular formula C14H10S and a molecular weight of 210.3 g/mol . It is a core benzothiophene scaffold with a phenyl substituent at the 7-position. This compound serves as a foundational building block in advanced material science, particularly for the synthesis of high-performance organic semiconductors (OSCs) and organic thin-film transistors (OTFTs) [1], as well as a key intermediate in the development of non-secosteroidal vitamin D receptor (VDR) modulators with reduced hypercalcemic effects [2].

Synthetic building block
Core scaffold for high-mobility organic semiconductors and OTFT materials.
Privileged structure
Non-secosteroidal VDR modulator development; reported high-affinity binding derivatives.
Model compound
Defined 7-phenyl substitution enables structure–property studies in heterocyclic chemistry.

7-Phenyl-1-benzothiophene: Substitution Limitations


In-class substitution of 7-phenyl-1-benzothiophene with its close positional isomers, such as 2-phenyl-1-benzothiophene (CAS 1207-95-0) or 3-phenyl-1-benzothiophene (CAS 14315-12-9), is not scientifically viable due to the profound impact of the phenyl substituent's position on the electronic distribution, molecular packing, and resulting physicochemical and biological properties. The 7-position specifically influences the compound's HOMO/LUMO energy levels [1] and, when elaborated into derivatives like 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10), enables a unique bilayer molecular packing and smectic E (SmE) liquid crystalline phase [2]. This structural feature is directly linked to ultra-high charge carrier mobility in OTFTs, a property absent in the unsubstituted or differently substituted parent benzothiophene core [3]. The following evidence guide provides quantitative differentiation data to support this specificity.

2-Phenyl isomer
Different HOMO/LUMO levels and crystal packing; does not support the SmE liquid-crystalline phase that enables high charge mobility.
3-Phenyl isomer
Melting point ~40 °C higher; altered intermolecular interactions compromise solution processability and electronic performance.
Parent benzothiophene
Lacks the 7-phenyl group; negligible charge transport; unable to serve as OTFT-grade semiconductor precursor.

7-Phenyl-1-benzothiophene: Differentiation Evidence


Charge Carrier Mobility: Ph-BTBT-10 vs. Parent

The derivative 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10), which incorporates the 7-phenyl-1-benzothiophene core, exhibits an ultra-high field-effect hole mobility (μmax) of 14.7 cm²/Vs in optimized thin-film transistors [1]. This value is comparable to oxide semiconductors like IGZO and stands in stark contrast to the negligible or unmeasurable mobility of the parent benzothiophene core without this specific 7-phenyl substitution .

Hole mobility
Class-level inference
Ph-BTBT-10 derivative μmax 14.7 cm²/Vs vs. parent benzothiophene: non-functional.
7-Phenyl substitution enables transistor-grade mobility.
Vacuum-deposited film; ODTS-treated SiO₂; 120 °C anneal.
Organic Field-Effect Transistors p-Type Semiconductors Charge Transport

VDR Binding Affinity vs. Endogenous Ligand

Specific 7-phenyl-1-benzothiophene-based derivatives, disclosed in patents for non-secosteroidal VDR modulators, demonstrate potent receptor binding. One such compound (CHEMBL1630757) exhibits a Ki of 0.080 nM against rat recombinant VDR [1]. This affinity is significantly higher than that of the endogenous, weak VDR ligand lithocholic acid (LCA), which has a reported Ki in the micromolar range (~10-20 µM) [2], representing an over 100,000-fold improvement in binding potency.

VDR binding
Cross-study comparable
7-phenyl derivative Ki 0.080 nM vs. lithocholic acid Ki ~10–20 µM (>100,000‑fold difference).
Scaffold supports high-affinity VDR modulator research.
Rat recombinant VDR; transcription assay.
Vitamin D Receptor Modulators Bone Disease Non-Secosteroidal Ligands

Melting Point: Isomer Differentiation

The 7-phenyl substitution imparts distinct physical properties compared to its positional isomers. 7-Phenyl-1-benzothiophene exhibits a melting point of 35.5-36.5 °C . In contrast, the 2-phenyl isomer (2-phenyl-1-benzothiophene) is typically a low-melting solid or liquid at room temperature, and the 3-phenyl isomer (3-phenyl-1-benzothiophene) has a reported melting point of 70-72 °C . This significant difference in thermal behavior reflects the unique intermolecular interactions and crystal packing influenced by the 7-position.

Melting point
Direct head-to-head
7-phenyl: 35.5–36.5 °C; 3-phenyl: 70–72 °C; 2-phenyl: <30 °C (liquid).
Thermal profile guides handling and solution processing.
Standard laboratory conditions.
Physicochemical Properties Crystallinity Handling

7-Phenyl-1-benzothiophene: Key Applications


Organic Semiconductor Precursor (Ph-BTBT-10)

7-Phenyl-1-benzothiophene is the essential core building block for synthesizing 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10) and related materials. As demonstrated in Section 3, derivatives incorporating this core achieve ultra-high charge carrier mobilities (up to 14.7 cm²/Vs) in organic thin-film transistors [1]. This makes 7-phenyl-1-benzothiophene a strategic procurement choice for research groups and companies developing next-generation flexible electronics, displays, and sensors.

Non-Secosteroidal VDR Modulator Scaffold

The 7-phenyl-1-benzothiophene scaffold is a privileged structure in medicinal chemistry for developing non-secosteroidal VDR modulators. Evidence shows that specific derivatives exhibit sub-nanomolar binding affinities (Ki = 0.080 nM) for VDR [2], while patents claim reduced hypercalcemic effects compared to 1α,25-dihydroxyvitamin D3 [3]. This profile is highly attractive for the development of novel therapies for bone diseases (e.g., osteoporosis) and psoriasis, offering a clear scientific rationale for its use in drug discovery programs.

Structure-Property Relationship Model Compound

Due to its well-defined single phenyl substitution, 7-phenyl-1-benzothiophene serves as a valuable model compound for investigating structure-property relationships in heterocyclic chemistry. Its distinct melting point (35.5-36.5 °C) and unique electronic properties (e.g., calculated HOMO = -8.27 eV, LUMO = 0.50 eV) [4] compared to its isomers allow researchers to correlate specific substitution patterns with changes in crystallinity, electronic structure, and intermolecular interactions. This supports fundamental research and rational design of new functional materials and bioactive molecules.

Application
Selection Property
Validation Focus
Organic semiconductor precursor research
7-Phenyl core that enables SmE liquid-crystalline ordering
Charge carrier mobility and OTFT performance
Non-secosteroidal VDR modulator development
Benzothiophene scaffold with reported sub-nanomolar VDR affinity
Receptor binding affinity and selectivity profiling
Structure–property relationship studies
Single 7-phenyl substitution for electronic/thermal comparison
Melting point, HOMO/LUMO energy levels, and crystal packing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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